molecular formula C9H12N2O B12474962 N-phenylpropanehydrazide

N-phenylpropanehydrazide

Cat. No.: B12474962
M. Wt: 164.20 g/mol
InChI Key: JWFGERXJODLOFN-UHFFFAOYSA-N
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Description

N-phenylpropanehydrazide: is an organic compound with the molecular formula C9H12N2O . It is a hydrazide derivative, characterized by the presence of a phenyl group attached to a propanehydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylpropanehydrazide can be synthesized through the reaction of phenylhydrazine with propanoic acid or its derivatives. The reaction typically involves the condensation of phenylhydrazine with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-phenylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenylpropanehydrazide and its derivatives involves the inhibition of key enzymes and disruption of cellular processes. For example, certain derivatives act as succinate dehydrogenase inhibitors (SDHIs), which inhibit the enzyme succinate dehydrogenase in the mitochondrial electron transport chain. This inhibition leads to the disruption of energy production in fungal cells, resulting in their death . Additionally, these compounds can generate reactive oxygen species (ROS) that damage cellular components, further contributing to their antifungal activity .

Comparison with Similar Compounds

Uniqueness: N-phenylpropanehydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential antifungal activity make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-phenylpropanehydrazide

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11(10)8-6-4-3-5-7-8/h3-7H,2,10H2,1H3

InChI Key

JWFGERXJODLOFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)N

Origin of Product

United States

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